

Unveiling the Isotopic Fingerprint: A Technical Guide to Ethyl Alcohol-d6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl alcohol-d6*

Cat. No.: *B042895*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Ethyl alcohol-d6** (Ethanol-d6), a deuterated isotopologue of ethanol. This document serves as a core resource for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, chemical and physical properties, and its applications in experimental settings. The guide includes detailed methodologies for key experiments and visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of its utility.

Nomenclature and Identification: Synonyms for Ethyl alcohol-d6

Ethyl alcohol-d6 is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of these synonyms is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Identifiers for **Ethyl alcohol-d6**

Synonym	CAS Number	Molecular Formula	IUPAC Name
Ethanol-d6	1516-08-1	C2D6O	ethan-1,1,2,2,2-d5-ol-d
Hexadeuteroethanol	1516-08-1	C2D6O	ethan-1,1,2,2,2-d5-ol-d
Ethyl-d5 alcohol-d	1516-08-1	C2D6O	ethan-1,1,2,2,2-d5-ol-d
Perdeuteroethanol	1516-08-1	C2D6O	ethan-1,1,2,2,2-d5-ol-d
(2H6)Ethanol	1516-08-1	C2D6O	ethan-1,1,2,2,2-d5-ol-d
Alcohol-d6	1516-08-1	C2D6O	ethan-1,1,2,2,2-d5-ol-d
Deuterated ethanol	1516-08-1	C2D6O	ethan-1,1,2,2,2-d5-ol-d

Physicochemical Properties

The substitution of hydrogen with deuterium atoms in the ethanol molecule results in distinct physical and chemical properties. These properties are crucial for its application in various analytical and experimental techniques. A summary of the key quantitative data is presented in Table 2.

Table 2: Quantitative Physicochemical Data for **Ethyl alcohol-d6**

Property	Value
Molecular Weight	52.11 g/mol
Density	0.892 g/mL at 25 °C
Boiling Point	78 °C
Melting Point	-130 °C
Refractive Index (n _{20/D})	1.358
Isotopic Purity	Typically ≥99.5 atom % D
Flash Point	13 °C (closed cup)
Solubility	Miscible with water and most organic solvents

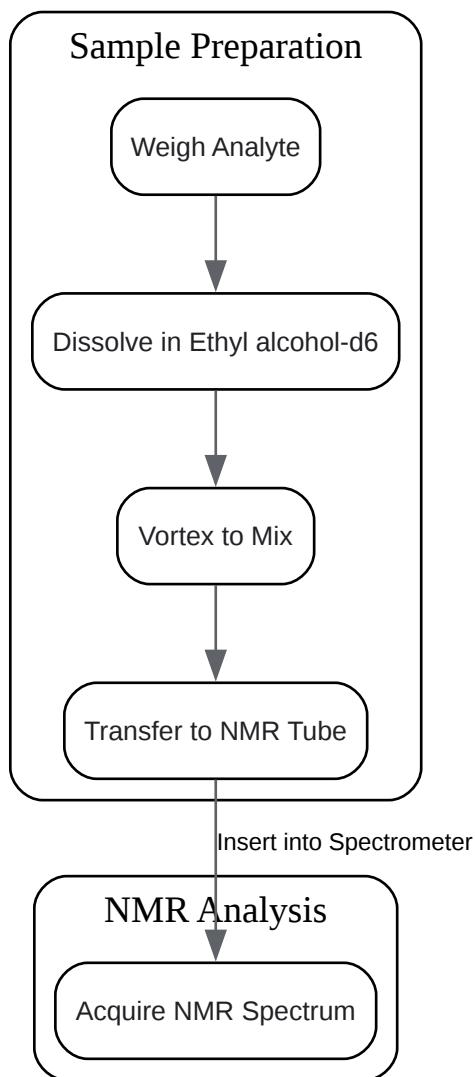
Experimental Protocols

Ethyl alcohol-d6 is a versatile tool in various research applications. The following sections provide detailed methodologies for some of its key uses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

Ethyl alcohol-d6 is widely used as a solvent in NMR spectroscopy due to its ability to dissolve a wide range of analytes without producing interfering proton signals.

Objective: To prepare a sample for ¹H or ¹³C NMR analysis using **Ethyl alcohol-d6** as the solvent.


Materials:

- Analyte (solid or liquid)
- **Ethyl alcohol-d6** (anhydrous, ≥99.5 atom % D)
- 5 mm NMR tubes
- Pipettes

- Vortex mixer

Procedure:

- Analyte Preparation:
 - For solid samples, accurately weigh 1-10 mg of the analyte directly into a clean, dry vial.
 - For liquid samples, use a micropipette to transfer 1-10 μ L of the analyte into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of **Ethyl alcohol-d6** to the vial containing the analyte.
- Dissolution: Vortex the mixture until the analyte is completely dissolved. Gentle heating may be applied if the analyte has low solubility, but care should be taken to avoid solvent evaporation.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
- Capping and Labeling: Cap the NMR tube and label it clearly.
- Analysis: The sample is now ready for NMR analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NMR sample preparation.

Metabolic Tracer Studies using Gas Chromatography-Mass Spectrometry (GC-MS)

Ethyl alcohol-d6 can be used as a stable isotope tracer to study metabolic pathways *in vivo* or *in vitro*. The deuterium labels can be tracked as they are incorporated into various metabolites.

Objective: To trace the metabolic fate of ethanol-derived acetate in a biological system.

Materials:

- **Ethyl alcohol-d6**
- Biological system (e.g., cell culture, animal model)
- Quenching solution (e.g., ice-cold methanol)
- Extraction solvent (e.g., chloroform)
- Derivatization agent (e.g., silylating agent)
- GC-MS system

Procedure:

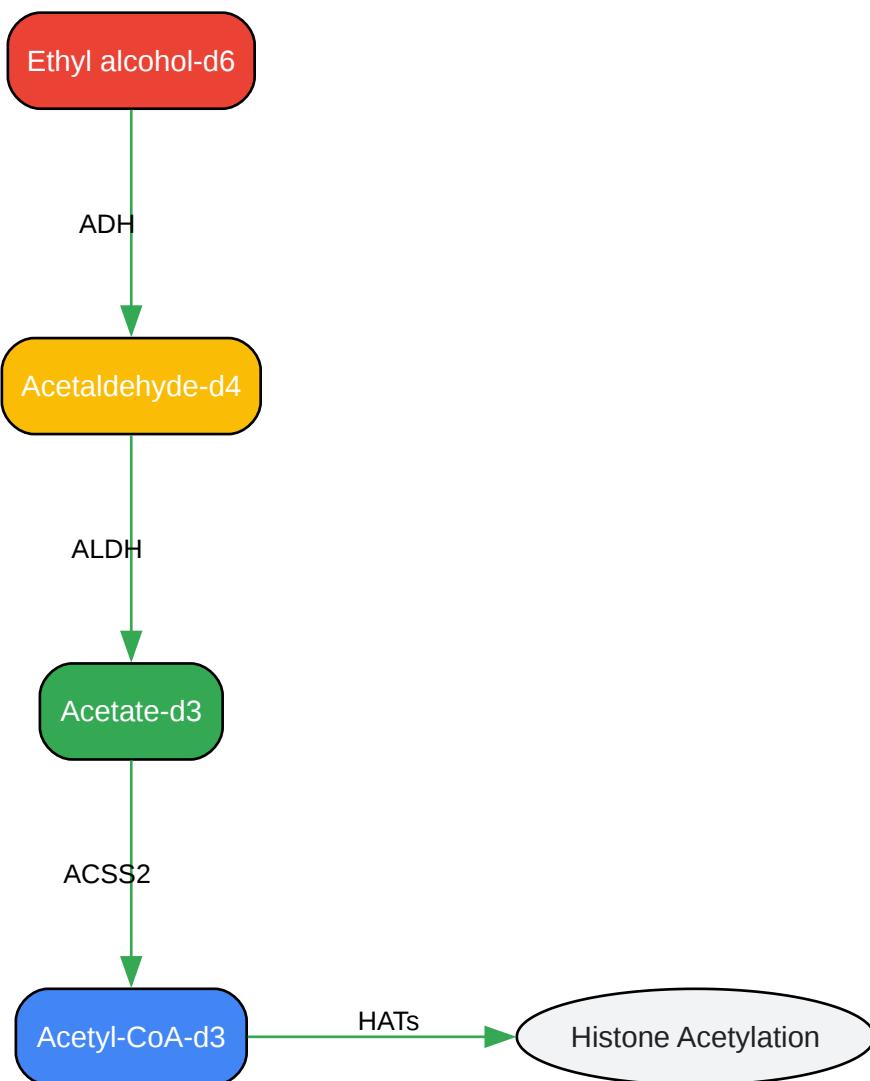
- Administration: Introduce a known amount of **Ethyl alcohol-d6** to the biological system.
- Incubation: Allow the system to metabolize the deuterated ethanol for a specific period.
- Quenching: Stop metabolic activity by rapidly adding a quenching solution.
- Metabolite Extraction: Extract the metabolites from the biological matrix using an appropriate solvent system.
- Derivatization: Chemically modify the extracted metabolites to increase their volatility for GC analysis.
- GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the identification and quantification of deuterated metabolites.

Synthesis of Deuterated Molecules

Ethyl alcohol-d6 can serve as a deuterated building block for the synthesis of more complex deuterated molecules, which are valuable as internal standards in quantitative mass spectrometry or as therapeutic agents with altered pharmacokinetic properties.

Objective: To synthesize a deuterated ester using **Ethyl alcohol-d6**.

Materials:


- **Ethyl alcohol-d6**
- Anhydrous carboxylic acid
- Acid catalyst (e.g., sulfuric acid)
- Anhydrous reaction solvent (e.g., toluene)
- Apparatus for reflux and distillation

Procedure:

- Reaction Setup: In a round-bottom flask, combine the carboxylic acid, a molar excess of **Ethyl alcohol-d6**, and a catalytic amount of sulfuric acid in an anhydrous solvent.
- Reaction: Heat the mixture to reflux for several hours to drive the esterification reaction to completion.
- Work-up: After cooling, neutralize the acid catalyst with a mild base. Wash the organic layer with water and brine.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude deuterated ester can be further purified by distillation or chromatography.

Signaling Pathways

Ethanol is known to modulate various intracellular signaling pathways. The metabolic products of ethanol, such as acetate, can influence cellular processes. The diagram below illustrates a simplified pathway of how ethanol metabolism can lead to changes in histone acetylation, a key epigenetic modification.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of **Ethyl alcohol-d6** to histone acetylation.

This guide provides foundational knowledge for the effective use of **Ethyl alcohol-d6** in a research setting. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets and follow appropriate laboratory safety procedures when handling deuterated solvents and reagents.

- To cite this document: BenchChem. [Unveiling the Isotopic Fingerprint: A Technical Guide to Ethyl Alcohol-d6]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042895#synonyms-for-ethyl-alcohol-d6\]](https://www.benchchem.com/product/b042895#synonyms-for-ethyl-alcohol-d6)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com